molecular formula C17H10Cl2N8O3 B11549387 2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide

2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11549387
M. Wt: 445.2 g/mol
InChI Key: FODKKIQTEAMGQT-ODCIPOBUSA-N
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Description

2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N’-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, a cyanophenyl group, and a dichloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N’-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The cyanophenyl group is introduced via a nucleophilic substitution reaction, while the dichloronitrophenyl group is added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring and the cyanophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products

    Oxidation: Products may include oxidized derivatives of the tetrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N’-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit or activate biological pathways. The dichloronitrophenyl group may enhance binding affinity and specificity.

Properties

Molecular Formula

C17H10Cl2N8O3

Molecular Weight

445.2 g/mol

IUPAC Name

2-[5-(2-cyanophenyl)tetrazol-2-yl]-N-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H10Cl2N8O3/c18-13-6-14(19)15(27(29)30)5-11(13)8-21-22-16(28)9-26-24-17(23-25-26)12-4-2-1-3-10(12)7-20/h1-6,8H,9H2,(H,22,28)/b21-8+

InChI Key

FODKKIQTEAMGQT-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)NN=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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